

SCPA: A Technical Guide to Identifying Differentially Regulated Pathways in Single-Cell Data

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Abstract

The analysis of complex single-cell RNA sequencing (scRNA-seq) datasets requires sophisticated tools to move beyond gene-level changes and understand the perturbation of entire biological pathways. Traditional pathway analysis methods, often developed for bulk RNA-seq, rely on gene set enrichment and can fail to capture subtle but significant alterations in the transcriptional landscape. Single Cell Pathway Analysis (**SCPA**) offers a powerful alternative by employing a non-parametric, graph-based statistical framework to detect changes in the multivariate distribution of gene expression within a pathway.^{[1][2][3]} This approach provides a more sensitive and accurate reflection of pathway activity, identifying pathways that are differentially regulated across conditions even in the absence of strong, unidirectional gene expression changes.^[4] This guide provides an in-depth overview of the **SCPA** methodology, its statistical foundation, comparative performance, and a practical application in T cell biology.

Introduction: Beyond Gene Set Enrichment

Pathway analysis is a critical step in interpreting high-throughput transcriptomic data, aiming to identify coordinated changes in predefined sets of genes that represent biological processes.[3] Many conventional methods, such as DAVID and Enrichr, were designed for bulk RNA sequencing and are based on identifying the over-representation of differentially expressed genes within a pathway.[1] However, these approaches can be less effective for scRNA-seq data due to its inherent complexity, sparsity, and the fact that meaningful biological changes can occur through subtle, coordinated shifts in gene expression across a pathway, not just the strong up- or down-regulation of a few genes.[3]

SCPA addresses these limitations by fundamentally redefining pathway activity. Instead of focusing on gene enrichment, **SCPA** assesses whether the joint distribution of all genes in a pathway changes between different cell populations or conditions.[1][2][4] This allows for the detection of pathways with altered transcriptional states, including those with changes in gene-gene correlations or overall expression variance, which would be missed by traditional methods.

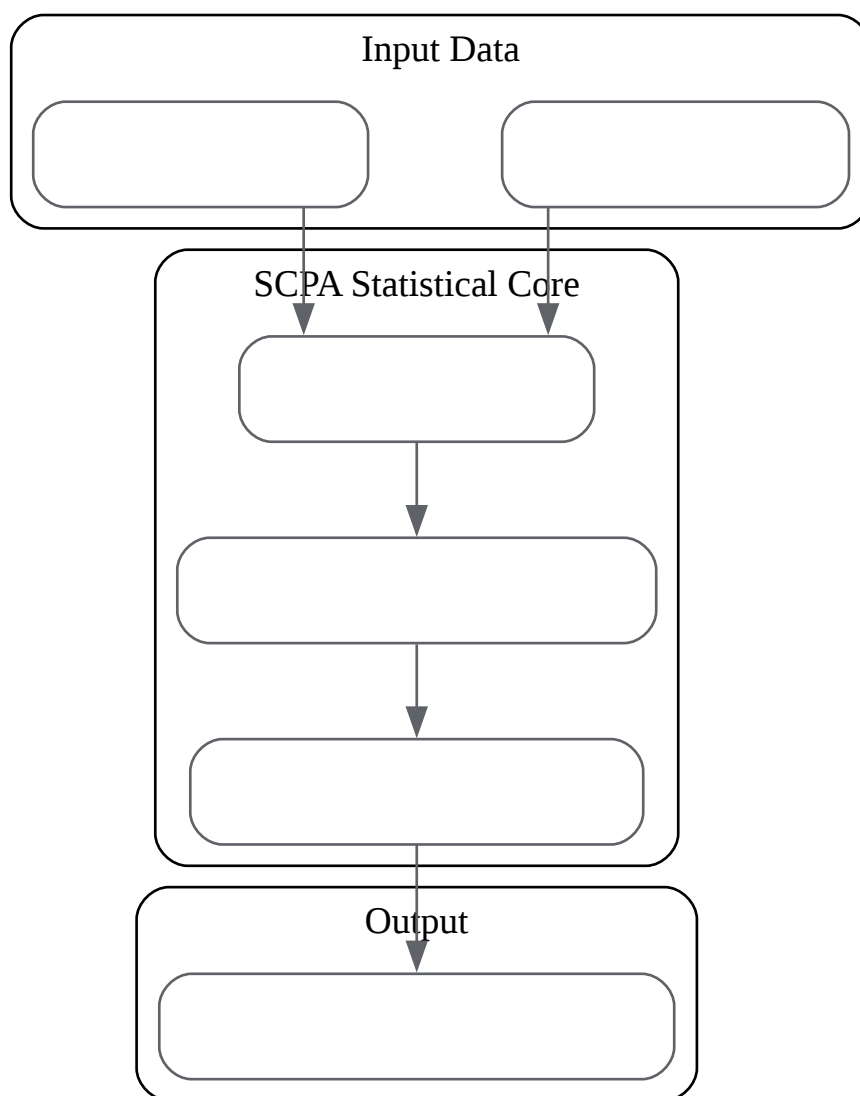
The Core Methodology of SCPA

SCPA is implemented as an open-source R package designed for seamless integration with popular single-cell analysis workflows, including Seurat and SingleCellExperiment objects.[4] The core of **SCPA** is a robust statistical framework that compares multivariate distributions without making assumptions about the underlying data distribution.[1]

Statistical Foundation

The statistical engine of **SCPA** is a non-parametric, graph-based test for comparing multivariate distributions.[1][2][3] Instead of summarizing a pathway's expression into a single score or relying on p-values from individual gene tests, **SCPA** considers the entire set of genes in a pathway as a single, high-dimensional data point for each cell.

The logical relationship of this statistical approach can be visualized as follows:



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Caption: The statistical logic of **SCPA**.

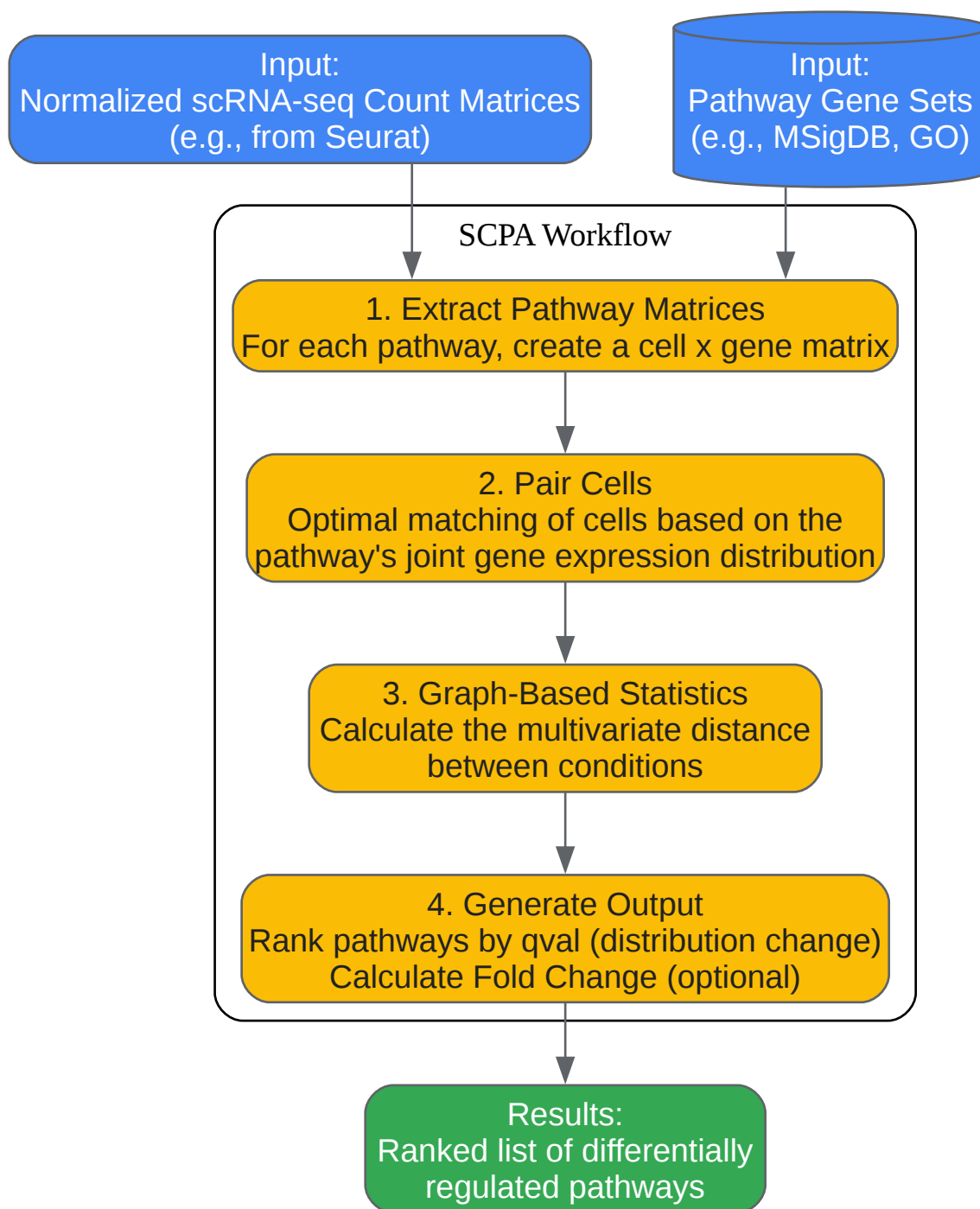
The key steps are:

- **Construct a Combined Graph:** For a given pathway, cells from two conditions are represented as nodes in a graph.
- **Optimal Matching:** The algorithm finds the optimal matching of cells between the two conditions based on their proximity in the high-dimensional space defined by the pathway's genes. This creates a graph where edges connect similar cells across conditions.

- Calculate the Test Statistic: A test statistic is calculated based on the sum of edge weights (distances) in this matched graph. A larger value indicates a greater overall distance between the two distributions.
- Derive the Q-value: This statistic is transformed into a "qval," which represents the magnitude of the distributional change for the pathway. A higher qval signifies a more significant perturbation of the pathway between the two conditions.[\[2\]](#)[\[4\]](#)[\[5\]](#)

The SCPA Workflow

The practical application of **SCPA** follows a clear, stepwise process, which is designed to be both powerful and accessible to researchers.



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Caption: The **SCPA** experimental workflow.

Performance Benchmarking

To assess its sensitivity and accuracy, **SCPA** was benchmarked against several other widely used pathway analysis tools using simulated scRNA-seq data. The simulation allowed for

precise control over the degree of differential expression within a known pathway.

Experimental Protocol: In Silico Benchmarking

- **Data Simulation:** The splatter R package was used to generate simulated scRNA-seq datasets. A background expression matrix of ~17,000 genes and a target pathway matrix of 200 genes were created.^[1]
- **Introducing Differential Expression:** Two conditions (Group 1 vs. Group 2) were simulated. Differential expression was introduced into the target pathway genes in one group by varying two key parameters:
 - **DE Factor Size:** The magnitude of expression change for the affected genes.
 - **DE Probability:** The proportion of genes within the pathway that were made to be differentially expressed.^[1]
- **Method Comparison:** **SCPA** was compared against fgSEA, iDEA, GSVA, AUCell, Vision, ssGSEA, and a z-scoring method.^[1] Each method was used to analyze the simulated data and calculate a significance score (e.g., p-value or equivalent) for the target pathway.
- **Evaluation:** The performance of each method was evaluated based on its ability to consistently identify the target pathway as significantly perturbed across the varying simulation parameters.

Data Presentation: Benchmarking Results

The following tables summarize the performance of **SCPA** and other methods under the simulated conditions. The data represents the significance (p-values) assigned to the target pathway. Lower p-values indicate better performance.

Table 1: Performance by Varying the Size of the Differential Expression Factor

DE Factor Size	SCPA (p-value)	fGSEA (p-value)	iDEA (p-value)	GSVA (p-value)	AUCell (p-value)	Vision (p-value)	ssGSEA A (p-value)	Z-score (p-value)
1.0	0.48	0.99	0.52	0.50	0.50	0.51	0.50	0.50
1.1	< 0.01	0.98	0.28	0.25	0.25	0.25	0.25	0.25
1.2	< 0.01	0.82	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01
1.3	< 0.01	0.35	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01
1.4	< 0.01	0.08	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01

Data derived from the simulation studies presented in the primary **SCPA** publication.[1]

Table 2: Performance by Varying the Probability of a Gene Being Differentially Expressed

DE Probability	SCPA (p-value)	fGSEA (p-value)	iDEA (p-value)	GSVA (p-value)	AUCell (p-value)	Vision (p-value)	ssGSEA A (p-value)	Z-score (p-value)
0.1	< 0.01	0.98	0.08	0.06	0.06	0.06	0.06	0.06
0.2	< 0.01	0.82	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01
0.3	< 0.01	0.35	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01
0.4	< 0.01	0.08	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01
0.5	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01	< 0.01

Data derived from the simulation studies presented in the primary **SCPA** publication.[1]

These results demonstrate that **SCPA** is highly sensitive, capable of detecting pathway perturbations even with small effect sizes (DE Factor of 1.1) and when only a small fraction of genes in the pathway are affected (DE Probability of 0.1).[1]

Case Study: Characterizing Early T Cell Activation

SCPA was applied to a scRNA-seq dataset to systematically map pathway activity during the early activation of human T cells, a critical process in adaptive immunity.

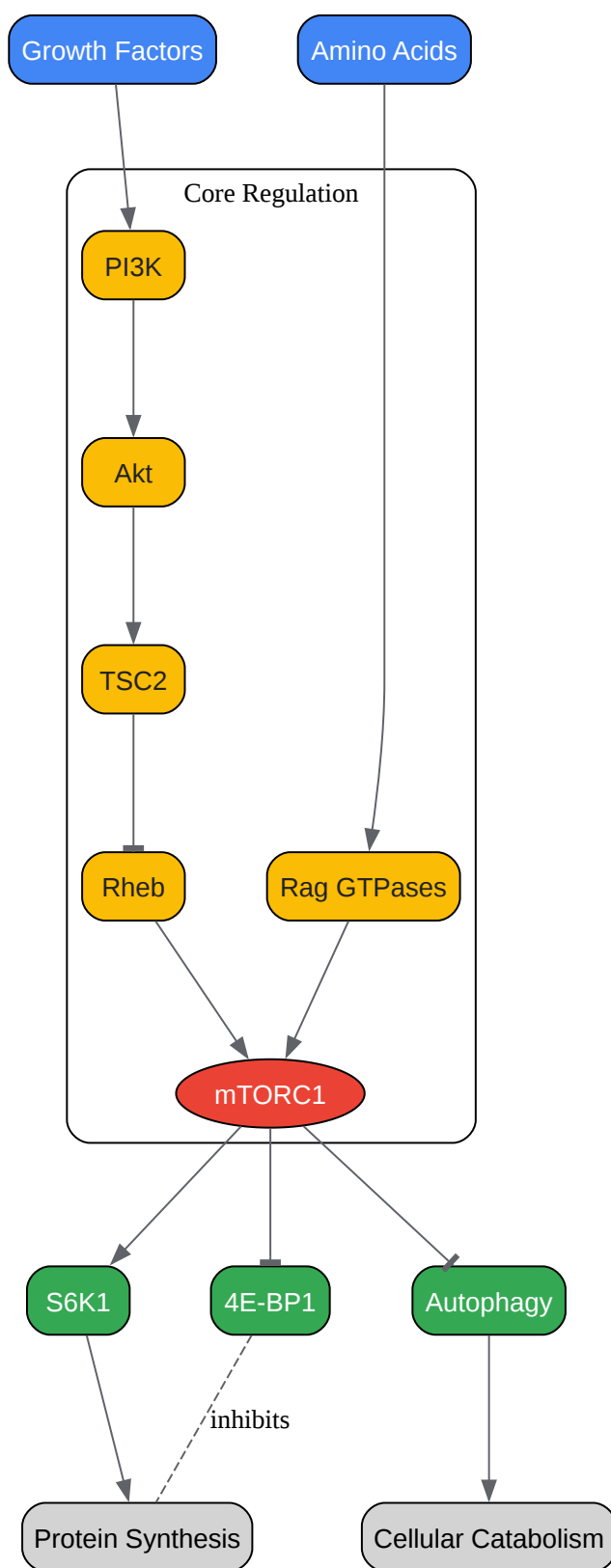
Experimental Protocol: T Cell Activation

- **Cell Isolation:** Human peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using density gradient centrifugation.
- **T Cell Purification:** Naïve and memory CD4+ and CD8+ T cell populations were purified from PBMCs via magnetic bead enrichment followed by fluorescence-activated cell sorting (FACS).
- **Cell Culture and Stimulation:** Purified T cells were cultured and either left unstimulated (resting) or stimulated for 12 or 24 hours with Dynabeads™ Human T-Activator CD3/CD28 to mimic antigen presentation and co-stimulation.
- **Single-Cell RNA Sequencing:** After the stimulation period, cells from each condition were processed for scRNA-seq to capture their transcriptomes.
- **Data Analysis:** The resulting count matrices were normalized and analyzed using **SCPA** to compare pathway activity between resting and activated T cells at different time points.

Key Findings and Pathway Visualization

The analysis revealed significant regulation of numerous pathways, including the mTORC1 signaling pathway, which is a master regulator of cell growth and metabolism.^{[6][7]} The mTORC1 pathway was identified by **SCPA** as one of the most significantly altered pathways upon T cell activation.

Below is a simplified diagram of the mTORC1 signaling pathway, highlighting key components involved in its activation and downstream effects.



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Caption: Key components of the mTORC1 signaling pathway.

By applying **SCPA**, researchers were able to gain a systems-level view of T cell activation, uncovering unexpected regulatory mechanisms and demonstrating the power of analyzing changes in multivariate distributions to reveal biological insights.[1]

Conclusion

Single Cell Pathway Analysis (**SCPA**) provides a sensitive, accurate, and statistically robust method for identifying differentially regulated pathways in scRNA-seq data. By shifting the paradigm from gene enrichment to the analysis of multivariate distributions, **SCPA** can uncover significant biological perturbations that are missed by conventional tools. Its ability to handle complex, multi-sample experimental designs makes it an invaluable tool for researchers and drug development professionals seeking to extract deeper biological meaning from single-cell transcriptomic studies. The open-source R package ensures its broad accessibility to the scientific community.[2]

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